(S)-Isotimolol, the optical antipode of (S)-timolol maleate, is a compound often studied in the context of pharmaceutical analysis and chiral separation techniques. It is commonly encountered as a potential impurity during the synthesis and purification of (S)-timolol, a beta-adrenergic blocker used in the treatment of glaucoma [].
(S)-Isotimolol is a chiral compound that serves as an active pharmaceutical ingredient, primarily known for its role in treating glaucoma and hypertension. Its chemical structure is defined as (S)-3-(tert-butylamino)-2-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)propan-1-ol. This compound is a stereoisomer of timolol, which is a non-selective beta-adrenergic antagonist. The pharmacological properties of (S)-Isotimolol make it significant in the field of cardiovascular and ophthalmologic therapies.
(S)-Isotimolol is synthesized from various precursor compounds through multiple synthetic routes. The synthesis typically involves the use of chiral intermediates and specific reagents to ensure the correct stereochemistry is maintained throughout the process.
(S)-Isotimolol falls under the category of beta-blockers and specifically belongs to the class of non-selective beta-adrenergic antagonists. It is utilized in various formulations, including oral and topical applications for treating elevated intraocular pressure.
The synthesis of (S)-Isotimolol can be achieved through several methods, each involving different starting materials and reaction conditions:
The reaction conditions typically involve temperatures ranging from 120°C to 140°C and reaction times between 8 to 15 hours, depending on the specific route employed.
(S)-Isotimolol features a complex molecular structure characterized by its chiral center at the propanol moiety. The presence of a tert-butyl amino group and a morpholino-thiadiazole moiety contributes to its pharmacological activity.
(S)-Isotimolol participates in various chemical reactions typical for beta-blockers, including:
The reactions are often facilitated by specific catalysts or under controlled pH conditions to ensure optimal yields and purity levels.
(S)-Isotimolol exerts its effects primarily through antagonism at beta-adrenergic receptors, leading to decreased heart rate and reduced cardiac output. This mechanism is crucial in managing conditions such as hypertension and glaucoma by lowering intraocular pressure.
The pharmacodynamic properties include:
Relevant analyses indicate that (S)-Isotimolol maintains its integrity under physiological conditions, making it suitable for therapeutic applications.
(S)-Isotimolol has several scientific uses, particularly in pharmacology:
(S)-Isotimolol is a structurally significant chiral compound primarily recognized in pharmaceutical chemistry as a critical impurity in the β-blocker medication timolol maleate. This stereospecific molecule exemplifies the pharmacological importance of chirality in drug development, where subtle structural variations significantly impact biological activity and therapeutic safety. Its identification and quantification represent essential quality control measures in manufacturing antiglaucoma medications [1] [2].
The systematic IUPAC designation for (S)-Isotimolol is (2S)-3-(tert-butylamino)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-1-ol, reflecting its absolute stereochemistry at the chiral center. Its molecular structure incorporates three key moieties:
The structural formula is represented as C₁₃H₂₄N₄O₃S with a molecular weight of 316.42 g/mol. The chiral center configuration critically differentiates it from its (R)-isomer and relates directly to its biological inactivity compared to the therapeutic (S)-timolol enantiomer. The SMILES notation CC(C)(C)NCC@@HOc1nsnc1N2CCOCC2 explicitly defines the stereochemistry [1] [3].
Table 1: Fundamental Chemical Properties of (S)-Isotimolol
Property | Value |
---|---|
CAS Registry Number | 158636-96-5 |
Molecular Formula | C₁₃H₂₄N₄O₃S |
Molecular Weight | 316.42 g/mol |
Accurate Mass | 316.1569 Da |
IUPAC Name | (2S)-3-(tert-butylamino)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-1-ol |
InChI Key | InChI=1S/C13H24N4O3S/c1-13(2,3)14-8-10(9-18)20-12-11(15-21-16-12)17-4-6-19-7-5-17/h10,14,18H,4-9H2,1-3H3/t10-/m0/s1 |
(S)-Isotimolol is formally recognized in pharmacopeial monographs under standardized impurity designations:
Common synonyms include (S)-Timolol impurity B and Isotimolol enantiomer. These regulatory designations underscore its status as a controlled degradant or synthesis byproduct in timolol maleate active pharmaceutical ingredients (APIs). The compound is commercially supplied as a neat solid certified reference material for analytical purposes, requiring storage at +5°C to ensure stability [1].
The significance of (S)-Isotimolol emerged alongside the broader understanding of enantioselectivity in β-adrenergic blockers. Following the 1960s thalidomide disaster, regulatory agencies (including the FDA) mandated rigorous enantiomeric purity assessments for chiral drugs. Timolol maleate—approved for glaucoma and hypertension in the 1970s—was initially administered as a racemate. However, research revealed the (S)-enantiomer possesses >100-fold greater β-blocking activity than its (R)-counterpart [2].
This pharmacological disparity drove the transition to single-enantiomer therapeutics and intensified scrutiny of chiral impurities. (S)-Isotimolol was identified during method development for enantiomeric separation of timolol, first appearing in analytical literature in the 1990s. Its origin traces to stereochemical inversions during synthesis or storage degradation of timolol APIs. The compound's historical relevance lies in its role in advancing chiral separation technologies and regulatory frameworks for impurity control [2].
As a specified degradant in timolol maleate formulations, (S)-Isotimolol requires monitoring at thresholds as low as 0.1% (w/w). Regulatory methods employ chiral chromatography to resolve it from the active (S)-timolol enantiomer:
Table 2: Analytical Methods for (S)-Isotimolol Quantification in Timolol Maleate
Parameter | EP NP-HPLC Method | Optimized SFC Method |
---|---|---|
Stationary Phase | Chiralcel OD-H | Chiralcel OD-H |
Mobile Phase | Hexane/IPA/Diethylamine (95:5:0.4) | CO₂/Ethanol/Diethylamine (80:20:0.1) |
Flow Rate | 1.0 mL/min | 4.0 mL/min |
Retention Time | ~20 min | <5 min |
Resolution (Rs) | ≥4.0 | ≥4.0 |
Detection Limit | 0.1% (w/w) | 0.1% (w/w) |
Solvent Consumption | ~50 mL/sample | ~4.5 mL/sample |
(S)-Isotimolol primarily forms via:
Though pharmacologically inactive as a β-blocker, its presence serves as a critical indicator of manufacturing inconsistencies or product instability. Regulatory specifications typically limit this impurity to ≤0.5% in timolol APIs. Its control exemplifies the "quality by design" paradigm in modern pharmaceutical regulation, where understanding impurity formation mechanisms is integral to process optimization [1] [2].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2